Diethylglycine Confers a Fully Extended (C5) Conformation vs. the 310-Helical Conformation of Dimethylglycine
Incorporation of Diethylglycine (Deg) into peptide backbones enforces a distinct conformational preference compared to the widely used analog, Cα,α-dimethylglycine (Aib). In chemotactic tripeptide analogs, the Deg-containing peptide (III) adopted a fully extended (C5) conformation in solution, whereas peptides with cycloalkyl residues (I and II) adopted folded β-turn conformations [1]. This is a key differentiator from Aib, which is known to promote 310-helical structures in homopeptides [2].
| Evidence Dimension | Peptide Backbone Conformation in Solution |
|---|---|
| Target Compound Data | Fully extended (C5) conformation |
| Comparator Or Baseline | Cα,α-dimethylglycine (Aib) residues: 310-helical conformation |
| Quantified Difference | Qualitative shift from helical to extended |
| Conditions | For-Met-Xxx-Phe-OMe tripeptides in CDCl3 and (CD3)2SO, determined by NMR |
Why This Matters
This conformational divergence dictates the overall 3D structure and biological activity of the resulting peptide, making Deg the required building block for designs targeting an extended backbone.
- [1] Toniolo, C., et al. (1996). Conformation—activity correlations for chemotactic tripeptide analogs incorporating dialkyl residues with linear and cyclic alkyl sidechains at position 2. International Journal of Peptide and Protein Research, 47(4), 231-238. View Source
- [2] Benedetti, E., et al. (1988). Structural versatility of peptides from Cα,α-dialkylated glycines. II. An IR absorption and 1H-nmr study of homo-oligopeptides from Cα,α-diethylglycine. Biopolymers, 27(3), 373-388. View Source
